Home > Products > Screening Compounds P26646 > 3-(1-azepanylmethyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
3-(1-azepanylmethyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

3-(1-azepanylmethyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4598946
CAS Number:
Molecular Formula: C15H18N6S
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    Compound Description: This compound belongs to a series of triazolothiadiazoles synthesized for their potential cytotoxic activity. Notably, these compounds incorporate moieties found in nonsteroidal anti-inflammatory drugs (NSAIDs) []. The crystal structure of this compound has been determined using X-ray powder diffraction and further refined through density functional theory (DFT) calculations [].

    Compound Description: This compound, along with its chloro-analog (see compound 3 below), was designed and synthesized as a potential cytotoxic agent []. Structural characterization was achieved through various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis. Its crystal structure was determined using synchrotron X-ray powder diffraction data [].

3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    Compound Description: This compound, a close analog of the fluoro- derivative (compound 2 above), was also designed and synthesized for its potential as a cytotoxic agent []. It was characterized using similar spectroscopic techniques (IR, 1H NMR, MS, elemental analysis) and synchrotron X-ray powder diffraction, revealing its isostructural relationship with compound 2 [].

6-(4-Chlorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole

    Compound Description: This compound's crystal structure was determined using X-ray crystallography, providing insights into its structural characteristics [].

3-[1-(4-Isobutylphenyl)ethyl]-6-(4-methylphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound's crystal structure analysis revealed key structural features, including the orientation of the phenyl rings relative to the central triazolothiadiazole unit and the presence of intra- and intermolecular hydrogen bonds [].

3-para-Tolyl-6-(4'-methyl-biphenyl-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: X-ray crystallography was employed to determine the crystal structure of this compound, highlighting the planarity of the condensed 1,2,4-triazolothiadiazole ring system and electron delocalization within the triazole ring [].

3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound is one of two 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives studied for weak intermolecular interactions and their role in supramolecular self-assembly []. Its crystal structure, determined through X-ray diffraction, is stabilized by various weak interactions, including hydrogen bonds and a C–S···π chalcogen bond []. In vitro studies suggest selectivity towards cyclooxygenase-2 (COX-2) over COX-1, a finding further supported by molecular docking analysis [].

6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound is the second of the two 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives investigated for their intermolecular interactions []. Its crystal structure, elucidated using X-ray diffraction, reveals stabilization through interactions like π-stacking, hydrogen bonds, and halogen bonds []. Similar to compound 7, it exhibits selectivity for COX-2 over COX-1 in in vitro assays [].

    Compound Description: This compound's crystal structure was determined using X-ray crystallography, providing insights into the orientation of the phenyl rings relative to the central heterocyclic ring system and highlighting the intermolecular C—H⋯O hydrogen bonds stabilizing the crystal structure [].

3-o-Fluorophenyl-6-(4-decarboxydehydroabietyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    Compound Description: This compound is one of three novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles synthesized and characterized []. Its structure, determined by single-crystal X-ray diffraction, reveals a unique arrangement of six rings [].

6-(4-Pyridyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: X-ray crystallography was used to determine the crystal structure of this compound, revealing a planar central heterocyclic ring system and intricate hydrogen bonding patterns [].

6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

    Compound Description: A series of these derivatives (4a–q) were efficiently synthesized via a one-pot, three-component cascade reaction []. The compounds were characterized spectroscopically and analytically, and screened for their anti-microbial activity and molecular docking interactions [].

3-(4-Methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizole

    Compound Description: This compound belongs to a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles designed and synthesized as potential fungicides []. Its crystal structure, determined by X-ray diffraction, revealed intermolecular hydrogen bonds and weak intermolecular interactions []. This compound showed potential wide-spectrum fungicide activity [].

4-Bromobenzoic acid–6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (1/1)

    Compound Description: This compound exists as a 1:1 co-crystal with 4-bromobenzoic acid []. The crystal structure, determined by X-ray crystallography, reveals key features such as the planarity of the triazolothiadiazole system and the presence of various intermolecular interactions, including hydrogen bonds and π–π stacking interactions [].

6-Substituted-3-[1-(1H-benzotriazole)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles (7a-e)

    Compound Description: This series of compounds represents a novel class of fused heterocycles synthesized from benzotriazole derivatives []. Their structures were confirmed using various spectroscopic methods, including IR and NMR [].

6-Substituted phenyl-3-[1-(1H-benzotriazole)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (8a-e)

    Compound Description: This series of compounds represents another novel class of fused heterocycles synthesized from benzotriazole derivatives []. Like the previous series, their structures were confirmed using spectroscopic techniques [].

3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1,2,4]-triazolo-[3,4-b][1,3,4]-thiadiazole (YZK-C22)

    Compound Description: YZK-C22 is a novel fungicide candidate studied for its mode of action against fungi []. Research indicates that it inhibits the mycelial growth and spore germination of Botrytis cinerea []. Proteomic analysis identified pyruvate kinase as a potential target, suggesting its involvement in the glycolytic pathway [].

3-Aryl-6-adamantylmethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (6a–l)

    Compound Description: This series of compounds was synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment []. Their structures were confirmed through spectral analysis, and the structure of compound 6a was verified by X-ray crystallography []. Four analogs exhibited moderate anti-HIV activity in vitro [].

Pyrimidine-containing 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-3-yl)thio)-1-phenylethanone derivatives (4a-o)

    Compound Description: This series of compounds combines pyrimidine and triazolothiadiazole moieties and was synthesized as potential anticancer agents []. Molecular docking studies suggested potential interactions with dihydrofolate reductase (DHFR) [].

    Compound Description: These compounds were synthesized and characterized for their potential biological activities, including urease inhibition, acetylcholine esterase inhibition, antioxidant properties, and alkaline phosphatase inhibition []. Several compounds exhibited promising activity in these assays [].

6-Aryl-3(3,4-dialkoxyphenyl) -[1,2,4]triazole [3,4-b][1,3,4] thiadiazole (7a-7o)

    Compound Description: This series of compounds was synthesized and their structures were characterized using spectroscopic techniques, including IR, 1H NMR, and mass spectrometry []. The compounds were screened for antimicrobial activity against various microorganisms [].

N-phthaloyl-L-amino acid-containing 1,2,4-triazolo thiadiazoles

    Compound Description: A series of novel optically active 1,2,4-triazolo thiadiazoles incorporating N-phthaloyl-L-amino acids was synthesized []. These compounds were characterized using spectroscopic techniques, including IR, 1H NMR, 13C NMR, and elemental analysis [].

3-(4-Pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles (4a-j)

    Compound Description: These compounds represent a novel class of heterocyclic systems combining thiadiazole, triazole, and pyridine rings []. They were synthesized and characterized using various spectroscopic techniques, including IR and 1H NMR [].

3,6-Disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles (5a-j)

    Compound Description: A series of these compounds was synthesized and characterized for their antifungal and antioxidant activities []. Some compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger, and moderate to good antioxidant activity [].

3-methyl-6-R-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: This series of compounds represents a group of novel 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized as potential biologically active compounds []. Their structures were confirmed using 1H NMR spectroscopy, LC-MS, and elemental analysis [].

    Compound Description: These compounds were synthesized and characterized for their potential antibacterial activity []. Many of the compounds demonstrated potent activity against four different bacterial strains, with some exhibiting equal or even lower minimum inhibitory concentration (MIC) values than the reference drug ciprofloxacin [].

    Compound Description: These are three new metal-organic coordination polymers synthesized using 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands []. They were characterized using various techniques, including elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction, revealing their unique structural features []. The luminescent properties of complex 3 and its corresponding ligand L3 were also investigated [].

7H-6-Amino-s-triazolo[3,4-b][1,3,4]thiadiazines (III)

    Compound Description: These compounds were synthesized by the cyclization of 4-amino-5-aryl-3-cyanomethylthio-1,2,4-triazoles (II) in the presence of concentrated sulfuric acid []. They were then screened for their antimicrobial activity [].

7H-3-Aryl-6-phenyl-s-triazolo[3,4-b][1,3,4]thiadiazines (IV)

    Compound Description: These compounds were synthesized by cyclization of 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with phenacyl chloride []. They were subsequently screened for their antimicrobial activity [].

6-Amino-3-aryl-s-triazolo[3,4-b][1,3,4]thiadiazoles (V)

    Compound Description: These compounds were synthesized from 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) by condensation with cyanogen bromide []. Their antimicrobial activity was then evaluated [].

3-Aryl-6-phenylamino-s-triazolo[3,4-b][1,3,4]thiadiazoles (VI)

    Compound Description: These compounds were synthesized by the condensation of 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with phenyl isothiocyanate []. Their antimicrobial activity was then assessed [].

    Compound Description: These compounds were synthesized by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with carbon disulfide []. They were then screened for their antimicrobial activity [].

    Compound Description: These compounds were synthesized by cyclizing 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with monocarboxylic acids in the presence of phosphoryl chloride []. They were then evaluated for their antimicrobial activity [].

6,6′-Bis(3-aryl-s-triazolo-[3,4-b][1,3,4]thiadiazoles) (IX)

    Compound Description: These compounds were prepared by cyclizing 4-amino-5-aryl-1,2,4-triazole-3-thiones (I) with oxalic acid in the presence of phosphoryl chloride []. The resulting compounds were then tested for antimicrobial activity [].

6-phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: The structure of this compound was determined using spectroscopic and structural methods, revealing a planar triazolothiadiazole system and intramolecular interactions [].

3-(5-bromothiophen-2-yl)-6-phenyl-1,7a-dihydro-[1,2,4]triazolo[3,4b][1,3,4]thiadiazole derivatives

    Compound Description: This series of compounds was synthesized via domino one-pot two-component reactions and characterized using spectroscopic methods [].

Properties

Product Name

3-(1-azepanylmethyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

3-(azepan-1-ylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C15H18N6S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C15H18N6S/c1-2-4-10-20(9-3-1)11-13-17-18-15-21(13)19-14(22-15)12-5-7-16-8-6-12/h5-8H,1-4,9-11H2

InChI Key

LMLRUCPHVSQHDK-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Canonical SMILES

C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.